1,1-Di-tert-butyl-1-methyl-2,2,2-triphenyldisilane
Description
1,1-Di-tert-butyl-1-methyl-2,2,2-triphenyldisilane (hereafter referred to as 1c) is a silicon-stereogenic disilane compound characterized by its bulky substituents: two tert-butyl groups, one methyl group, and three phenyl groups bonded to the two silicon atoms. This compound has been synthesized via photolysis of its precursor in isopentane solution at −78°C in the presence of 2,2,4,4-tetramethyl-3-pentanone, yielding [2-(tert-butyldimethylsilyl)phenyl]diphenyl(2,2,4,4-tetramethylpent-3-yloxy)silane (5c) . The tert-butyl groups confer significant steric hindrance, influencing its reactivity and stability. Applications include its role as a precursor in photolytic reactions to synthesize functionalized silanes for organometallic chemistry and catalysis.
Properties
CAS No. |
637768-66-2 |
|---|---|
Molecular Formula |
C27H36Si2 |
Molecular Weight |
416.7 g/mol |
IUPAC Name |
ditert-butyl-methyl-triphenylsilylsilane |
InChI |
InChI=1S/C27H36Si2/c1-26(2,3)28(7,27(4,5)6)29(23-17-11-8-12-18-23,24-19-13-9-14-20-24)25-21-15-10-16-22-25/h8-22H,1-7H3 |
InChI Key |
QKCOTOSZADTOFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C(C)(C)C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,1-Di-tert-butyl-1-methyl-2,2,2-triphenyldisilane typically involves the reaction of chlorosilanes with Grignard reagents or organolithium compounds. One common method includes the reaction of chlorotriphenylsilane with tert-butylmagnesium chloride in the presence of a catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and low temperatures to prevent unwanted side reactions.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps, such as distillation or recrystallization, to obtain the desired compound in high purity.
Chemical Reactions Analysis
1,1-Di-tert-butyl-1-methyl-2,2,2-triphenyldisilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or ozone, leading to the formation of silanols or siloxanes.
Reduction: Reduction reactions can be carried out using hydride donors such as lithium aluminum hydride, resulting in the formation of silanes.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the phenyl or tert-butyl groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1-Di-tert-butyl-1-methyl-2,2,2-triphenyldisilane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Materials Science: The compound is explored for its potential use in the development of silicon-based materials with unique properties, such as high thermal stability and resistance to oxidation.
Biology and Medicine: Research is ongoing to investigate its potential as a component in drug delivery systems and as a protective agent for sensitive biological molecules.
Industry: It finds applications in the production of specialty chemicals and as an additive in the formulation of high-performance materials.
Mechanism of Action
The mechanism of action of 1,1-Di-tert-butyl-1-methyl-2,2,2-triphenyldisilane involves its ability to participate in various chemical reactions due to the presence of reactive silicon atoms. These silicon atoms can form bonds with other elements, facilitating the formation of new compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Key Observations :
- Steric Effects : 1c has the highest steric bulk due to two tert-butyl groups, whereas (–)-3d and (–)-3e incorporate flexible substituents (e.g., benzyloxypropyl, benzyl), which may reduce crystallinity .
- Stereoselectivity : Compounds like (–)-3d and (–)-3e are synthesized with >99% enantiomeric excess (ee) via Pt-catalyzed borylation, demonstrating superior stereochemical control compared to 1c ’s photolytic synthesis .
Reactivity and Functionalization
Disilanes are often used as intermediates in silicon-based coupling reactions. The table below compares reactivity:
Key Observations :
- 1c undergoes photolysis to form siloxane derivatives, whereas silylboranes like (+)-2d react with chlorosilanes to form disilanes with retained stereochemistry .
- The tert-butyl groups in 1c likely slow down nucleophilic substitution due to steric shielding, whereas smaller substituents (e.g., methyl in 1,1,2-Trimethyl-1,2,2-triphenyldisilane) may enhance reactivity .
Physical and Analytical Properties
Key Observations :
- 1c ’s tert-butyl groups enhance thermal stability but may complicate crystallization.
- Compounds like (–)-3d and (–)-3e lack crystallinity due to bulky or flexible substituents, limiting structural confirmation via X-ray diffraction .
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